Fumitremorgin B

概要

説明

準備方法

化学反応の分析

フミトレムオルギンBは、いくつかの種類の化学反応を受けます。

酸化: フミトレムオルギンBエンドペルオキシダーゼ(FtmOx1)酵素によって触媒されるエンドペルオキシド形成反応によって、ベルキュロゲンに変換できます.

プレニル化: 化合物は、FtmH酵素によってインドール環のN-1位でプレニル化されます.

環化: トリプロスタチンAの環化によりフミトレムオルギンCが生成され、さらに水酸化されてフミトレムオルギンBが生成されます.

科学研究応用

フミトレムオルギンBは、いくつかの科学研究に応用されています。

科学的研究の応用

Fumitremorgin B has several scientific research applications:

作用機序

フミトレムオルギンBは、いくつかのメカニズムを通じてその効果を発揮します。

類似化合物との比較

フミトレムオルギンBは、トリプロスタチン、シクロトリプロスタチン、スピロトリプロスタチン、ベルキュロゲンなどのフミトレムオルギン型アルカロイドの大きなファミリーの一部です . これらの化合物と比較して、フミトレムオルギンBは、その特定のプレニル化パターンとBCRPに対する強力な阻害活性のために独特です . 類似の化合物には以下が含まれます。

トリプロスタチンB: 同様の生合成起源を持つ別のプレニル化インドールアルカロイド.

ベルキュロゲン: フミトレムオルギンBの酸化によって形成される関連化合物.

スピロトリプロスタチン: 同じ生合成経路に由来するスピロ環構造を持つ化合物.

生物活性

Fumitremorgin B is a significant mycotoxin produced by various fungi, particularly from the genus Aspergillus. This compound has garnered attention due to its biological activities, including its effects on human health and potential therapeutic applications. This article delves into the biosynthesis, pharmacological properties, and biological activities of this compound, supported by detailed research findings and data tables.

1. Biosynthesis of this compound

This compound is synthesized through a complex biosynthetic pathway involving several enzymatic steps. Key genes involved in this pathway have been identified in the Aspergillus species. The biosynthetic gene clusters (BGCs) responsible for the production of this compound include:

- ftmPS : Initiates the pathway by converting precursor compounds.

- FtmPT1/FtmB : Catalyzes the prenylation of brevianamide F to form tryprostatin B.

- FtmP450 enzymes : Convert tryprostatin B into various hydroxylated forms leading to this compound.

The final enzymatic step involves the conversion of this compound to verruculogen via the action of FtmOx1, an Fe(II) and α-ketoglutarate-dependent dioxygenase, which uniquely incorporates both oxygen atoms from a single O2 molecule into the product .

2. Biological Activity and Pharmacological Properties

This compound exhibits a range of biological activities that have been studied extensively. Its effects can be categorized as follows:

2.1 Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) for different bacteria have been reported as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | Weak activity |

| Mycobacterium smegmatis | Weak activity |

These results suggest that while this compound is effective against certain Gram-positive bacteria, its activity against Gram-negative bacteria is limited .

2.2 Toxicological Effects

This compound is classified as a tremorgenic mycotoxin, known for its neurotoxic effects. Case studies involving animal models have shown that exposure can lead to tremors and other neurological symptoms, highlighting its potential risks in contaminated food sources .

3. Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- A study conducted on leukopenic mice showed that infection with Aspergillus fumigatus, which produces this compound, resulted in significant lung lesions compared to controls, indicating its role in virulence and pathogenicity .

- Another investigation demonstrated that mutations in the ftmD gene could block the production of fumitremorgins, underscoring the importance of genetic factors in its biosynthesis and potential therapeutic targeting .

4. Conclusion

This compound is a biologically active compound with notable antimicrobial and toxicological properties. Its complex biosynthesis involves multiple enzymatic steps, making it a subject of interest for further research in both pharmacology and toxicology. Understanding its mechanisms can aid in developing strategies for managing its risks while exploring potential therapeutic applications.

特性

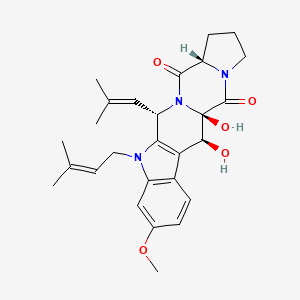

IUPAC Name |

1,2-dihydroxy-7-methoxy-10-(3-methylbut-2-enyl)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O5/c1-15(2)10-12-28-20-14-17(35-5)8-9-18(20)22-23(28)21(13-16(3)4)30-25(32)19-7-6-11-29(19)26(33)27(30,34)24(22)31/h8-10,13-14,19,21,24,31,34H,6-7,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIYXEFMCIRZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C2=C(C=CC(=C2)OC)C3=C1C(N4C(=O)C5CCCN5C(=O)C4(C3O)O)C=C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fumitremorgin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

12626-17-4 | |

| Record name | Fumitremorgin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211 - 212 °C | |

| Record name | Fumitremorgin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。